molecular formula C20H23ClN2O8S3 B4667521 4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE

4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE

Cat. No.: B4667521
M. Wt: 551.1 g/mol
InChI Key: WJYGBPTUXKJMBX-UHFFFAOYSA-N
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Description

4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound characterized by the presence of multiple sulfonyl groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation followed by sulfonation reactions . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE is unique due to its specific arrangement of sulfonyl groups and the presence of a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[3-(4-chloro-3-morpholin-4-ylsulfonylphenyl)sulfonylphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O8S3/c21-19-5-4-17(15-20(19)34(28,29)23-8-12-31-13-9-23)32(24,25)16-2-1-3-18(14-16)33(26,27)22-6-10-30-11-7-22/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYGBPTUXKJMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE
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4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE
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4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE
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4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE
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4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE
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4-{2-CHLORO-5-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}MORPHOLINE

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